![molecular formula C9H6N2S B13806297 2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
2h-Pyrrolo[3,2-f]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[3,2-f]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,2-f]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of substituted anilines and α-haloketones, which undergo cyclization in the presence of a base to form the desired heterocyclic structure . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[3,2-f]benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2H-Pyrrolo[3,2-f]benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,2-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with a single benzothiazole ring.
Indole: A related heterocyclic compound with a fused benzene and pyrrole ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
2H-Pyrrolo[3,2-f]benzothiazole is unique due to its fused ring system, which combines the properties of both pyrrole and benzothiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2 |
InChI Key |
CMESBQADLBHGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CN=C3C=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


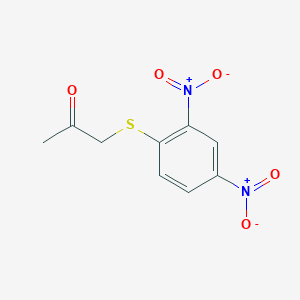
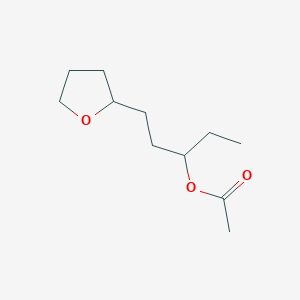
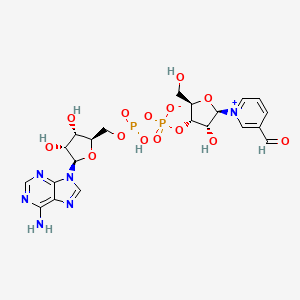
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)


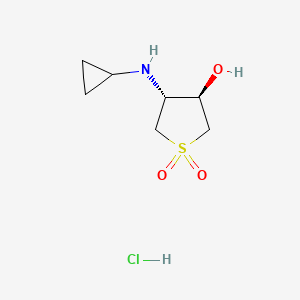
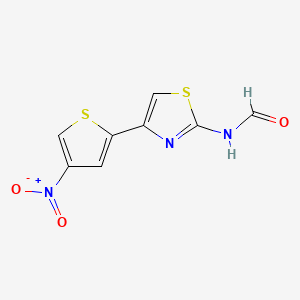


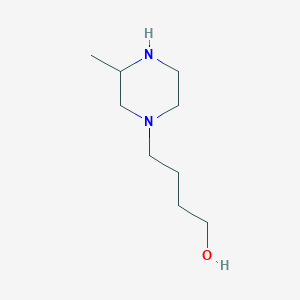
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)


